molecular formula C11H10FN3O B13185153 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B13185153
M. Wt: 219.21 g/mol
InChI Key: MXGZGLAPRYAQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a fluorinated derivative of the pyrroloquinazolinone scaffold, a tricyclic heterocyclic system with a fused pyrrole and quinazolinone core. This compound features an amino group at position 3 and a fluorine atom at position 5. Pyrroloquinazolinones are known for diverse biological activities, including antiplasmodial, antitubulin, and antihypertensive effects, depending on their substituents . The fluorine atom likely enhances metabolic stability and bioavailability, while the amino group may contribute to hydrogen bonding and target interactions.

Properties

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

3-amino-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C11H10FN3O/c12-6-1-2-9-7(5-6)11(16)15-4-3-8(13)10(15)14-9/h1-2,5,8H,3-4,13H2

InChI Key

MXGZGLAPRYAQQK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=C(C=C3)F)C1N

Origin of Product

United States

Preparation Methods

Direct Silver-Mediated Intramolecular Alkyne Hydroamination

Method Overview:

This approach, detailed in a recent publication, employs silver salts as mediators to facilitate the intramolecular hydroamination of alkynes, leading to the formation of the fused pyrroloquinazolinone core. The process involves:

  • Starting from suitably substituted precursor molecules bearing terminal or internal alkynes.
  • The use of silver salts (e.g., silver triflate or silver nitrate) to activate the alkyne toward nucleophilic attack.
  • Intramolecular cyclization occurs via nucleophilic attack of amino groups or nitrogen heteroatoms on the activated alkyne, resulting in ring closure.

Key Features:

  • Reaction conditions: Mild temperatures (around 80°C), inert atmosphere.
  • Yield: Typically moderate to high (50-85%) depending on substrate scope.
  • Advantages: High regioselectivity, operational simplicity, and compatibility with various functional groups.

Reference:

The detailed experimental procedures and structural characterizations are provided in the supplementary information of the Beilstein Journal of Organic Chemistry, where Wang et al. describe the synthesis of pyrido/pyrrolo[2,1-b]quinazolin-9(1H)-ones via silver-mediated intramolecular alkyne hydroamination reactions.

Multi-step Synthesis via Cyclization of Precursor Derivatives

Method Overview:

This conventional approach involves sequential steps starting from simpler aromatic or heterocyclic precursors:

  • Step 1: Synthesis of substituted anthranilic acids or similar intermediates.
  • Step 2: Formation of key intermediates such as 2-aminobenzamide derivatives through amidation or acylation.
  • Step 3: Cyclization to form the quinazoline core, often via condensation with formamide derivatives or via oxidative cyclization.
  • Step 4: Introduction of the fluorine atom at position 7 through electrophilic fluorination or nucleophilic substitution, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Reaction Conditions:

  • Elevated temperatures (100-150°C) under reflux.
  • Use of catalysts such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) to promote cyclization.
  • Fluorination often requires mild conditions to prevent decomposition.

Advantages:

  • Well-established protocols with high yields.
  • Flexibility for introducing various substituents.

Reference:

While specific protocols for this compound are scarce, similar strategies are discussed in synthetic routes to fused heterocycles in the literature, with detailed procedures available in organic synthesis textbooks and reviews.

One-Pot Multicomponent Reactions (MCRs)

Method Overview:

Recent advances have utilized multicomponent reactions to streamline the synthesis:

  • Combining an amino precursor, an aldehyde or ketone, and a fluorinated building block in a single vessel.
  • Under suitable conditions (acidic or basic catalysis), these components undergo sequential condensations and cyclizations to afford the target compound.

Key Features:

  • Reaction conditions: Mild to moderate temperatures, often solvent-free or in polar aprotic solvents.
  • Advantages: High atom economy, fewer steps, and shorter synthesis times.

Reference:

Although specific data on this compound are limited, similar methodologies are discussed in recent reviews on heterocyclic MCRs, emphasizing their efficiency and versatility.

Catalytic Cyclization Using Transition Metals

Method Overview:

Transition metal catalysis (e.g., Pd, Cu, or Ni) facilitates cyclization reactions:

  • Cross-coupling of halogenated intermediates with amines or nitrogen sources.
  • Intramolecular cyclization under catalytic conditions to form the fused heterocycle.

Reaction Conditions:

  • Use of Pd(PPh₃)₄ or Cu(I) catalysts.
  • Elevated temperatures (80-120°C).
  • Solvent systems such as DMF or DMSO.

Advantages:

  • High regioselectivity.
  • Compatibility with various functional groups.

Reference:

Such strategies are common in heterocyclic synthesis, with detailed protocols available in catalysis-focused literature.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Advantages Typical Yield References
Silver-mediated intramolecular alkyne hydroamination Silver salts, precursor with alkyne Cyclization via nucleophilic attack Mild conditions, regioselectivity 50-85%
Multi-step cyclization from anthranilic derivatives Acylating agents, fluorinating reagents Cyclization, fluorination High yields, versatile 60-90% Organic synthesis reviews
Multicomponent reactions Amines, aldehydes, fluorinating agents One-pot synthesis Shorter, efficient 55-80% Recent heterocycle synthesis literature
Transition metal catalysis Pd, Cu catalysts Cross-coupling, cyclization High regioselectivity 50-85% Catalysis journals

Chemical Reactions Analysis

Types of Reactions

3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other regulatory proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Amino-Substituted Analogs

  • 7-Amino-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one (CAS: 55727-53-2): This analog lacks the 7-fluoro group but retains the 3-amino substitution. For example, 3-(3,4-dimethoxyphenylethylamino)-methylidene derivatives show structural rigidity due to intramolecular hydrogen bonding, enhancing receptor affinity .

Halogenated Derivatives

  • 5-Bromo-2,3-dihydro-pyrrolo[2,1-b]quinazolin-9-one (CAS: 401796-49-4) :
    Bromine at position 5 increases molecular weight (265.11 g/mol) and may enhance lipophilicity compared to the 7-fluoro analog. Halogenation typically improves binding to hydrophobic pockets in target proteins .
  • 7-Bromo-2,3-dihydro-pyrrolo[2,1-b]quinazolin-9-one monohydrochloride: The bromine atom at position 7, analogous to fluorine in the target compound, could confer distinct electronic effects. Brominated derivatives often exhibit stronger van der Waals interactions but may reduce metabolic stability compared to fluorinated analogs .

Natural and Unsubstituted Analogs

  • Deoxyvasicinone (CAS: 530-53-0): A natural pyrroloquinazolinone isolated from Peganum harmala. It lacks substituents at positions 3 and 7 but serves as a foundational scaffold for synthetic derivatives. Deoxyvasicinone has a melting point of 110–111°C and exhibits mild acetylcholinesterase inhibitory activity .

Benzylidene and Alkylidene Derivatives

  • (E)-3-[4-(Dimethylamino)benzylidene]-2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one: This compound features a planar benzylidene substituent at position 3, forming a dihedral angle of 5.0° with the quinazolinone core. The extended conjugation enhances π-π stacking interactions (centroid distance: 3.7555 Å), stabilizing the crystal structure .

Triazolo- and Pyrazolo-Fused Derivatives

  • 3-Benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one :
    Replacing the pyrrole ring with a triazole moiety results in significant antihypertensive activity in spontaneously hypertensive rats (SHR), surpassing the reference drug prazocin .

Physicochemical and Structural Analysis

Table 1: Key Properties of Selected Pyrroloquinazolinones

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference ID
3-Amino-7-fluoro-pyrroloquinazolinone 3-NH₂, 7-F 233.22 (calculated) Not reported Hypothetical enhanced stability
Deoxyvasicinone None 186.21 110–111 Acetylcholinesterase inhibition
5-Bromo-pyrroloquinazolinone 5-Br 265.11 Not reported Unknown
(E)-3-Benzylidene derivative 3-C₆H₄N(CH₃)₂ 317.38 Not reported Structural rigidity

Structural Insights:

  • Planarity and π-π Interactions: The pyrroloquinazolinone core is inherently planar (RMS deviation: 0.0178 Å), facilitating π-π stacking in crystal lattices. Fluorine’s electronegativity may slightly distort this planarity, altering solubility .

Biological Activity

3-Amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique fused ring system combining elements of pyrrole and quinazoline, characterized by the presence of both an amino group and a fluorine atom. Its molecular formula is C11H10FN3OC_{11}H_{10}FN_3O with a molecular weight of approximately 221.21 g/mol. The structural characteristics significantly influence its reactivity and interactions with biological targets .

Biological Activities

Research indicates that 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one exhibits various biological activities:

  • Anticancer Activity : Quinazoline derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related quinazoline compounds possess potent anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate effectiveness against pathogens like E. coli and S. aureus .
  • Anti-inflammatory Effects : Similar compounds in the quinazoline family have been reported to exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

The mechanisms through which 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Interaction with DNA : Some studies suggest that it can intercalate into DNA or affect DNA repair mechanisms, leading to increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one compared to structurally similar compounds, the following table summarizes key features:

Compound NameStructureUnique Features
QuinazolineC8_{8}H6_{6}N2_{2}Lacks fused pyrrole ring
PyrroloquinolineC10_{10}H8_{8}N2_{2}Fused pyrrole and quinoline
IndoloquinazolineC10_{10}H8_{8}N2_{2}Contains indole instead of pyrrole
7-amino-1H,2H,3H-pyrrolo[2,1-b]quinazolin-9-oneC11_{11}H10_{10}N3_{3}OSimilar core but lacks fluorine substitution

The presence of both a fluorine atom and an amino group in 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one contributes to its distinct chemical reactivity and biological activity compared to these similar compounds. This uniqueness positions it as a promising candidate for further research in medicinal chemistry .

Case Studies

Several studies have explored the biological activities of quinazoline derivatives. For example:

  • A study evaluated the cytotoxic effects of various quinazoline derivatives against prostate cancer cell lines (PC3), revealing that certain derivatives exhibited IC50 values as low as 10 µM .
  • Another investigation focused on the antimicrobial properties of quinazoline compounds against S. agalactiae, demonstrating significant efficacy at MIC values ranging from 50 µM to 100 µM .

These findings underscore the potential therapeutic applications of 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one within oncology and infectious disease treatment.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-amino-7-fluoro-pyrrolo[2,1-b]quinazolin-9-one derivatives?

The synthesis typically involves condensation reactions of deoxyvasicinone (2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one) with fluorinated aldehydes or halogenated intermediates under basic conditions. For example, sodium methoxide or NaOH is used to facilitate nucleophilic substitution at the 3-position . Key steps include:

  • Fluorination : Introduction of fluorine at the 7-position via electrophilic substitution or halogen exchange.
  • Amination : Reaction with ammonia or protected amines at the 3-position.
  • Purification : Column chromatography or recrystallization from solvents like ethyl acetate .

Q. How is the crystal structure of this compound determined, and what software is critical for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers (e.g., Stoe Stadi-4) with Mo-Kα radiation. Structural refinement employs SHELXL for small-molecule crystallography, which handles anisotropic displacement parameters and hydrogen bonding networks. Key metrics include:

ParameterValue (Example)Source
Space groupP21/c
R factor0.057
π-π stacking distance3.7555(19) Å
SHELX software is preferred for its robustness in handling twinned data and high-resolution refinements .

Q. What spectroscopic techniques validate the molecular structure post-synthesis?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm for quinazolinone rings) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1750 cm⁻¹ and NH₂ bending modes at ~1600 cm⁻¹ .
  • HRMS : Validates molecular weight (e.g., m/z 317.38 for C20H19N3O derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects of the 7-fluoro substituent influence biological activity?

Fluorine’s electronegativity enhances metabolic stability and binding affinity to target proteins (e.g., enzyme active sites). Comparative studies show that 7-fluoro derivatives exhibit improved pharmacokinetic profiles over non-fluorinated analogs, likely due to reduced oxidative metabolism . However, steric hindrance may reduce solubility, requiring formulation optimization .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules?

  • Data Filtering : Exclude reflections with I < 2σ(I) to improve R-factor reliability.
  • Twinned Refinement : Use SHELXL’s TWIN/BASF commands for overlapping lattices.
  • Hydrogen Bonding Analysis : Apply Hirshfeld surface calculations to distinguish genuine interactions from noise . Example: In a study of a related quinazolinone, disordered water molecules were resolved using SQUEEZE in PLATON, improving the R-factor from 0.142 to 0.064 .

Q. How can computational methods (e.g., DFT) predict tautomeric forms and reaction selectivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates tautomeric stability. For example, the keto-enol equilibrium in 6-formyl-pyrroloquinazolinone derivatives was shown to favor the keto form, explaining their selective reactivity with primary amines over secondary amines .

Methodological Challenges

Q. How are reaction conditions optimized for regioselective amination at the 3-position?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of ammonia.
  • Catalysis : Pd/C or CuI accelerates C–N coupling in fluorinated aryl halides.
  • Temperature Control : Reactions at 60–70°C minimize side products (e.g., over-alkylation) .

Q. What are the pitfalls in interpreting NMR data for fluorinated pyrroloquinazolinones?

  • 19F Coupling : Splitting patterns (e.g., JFH ~50 Hz) complicate 1H NMR assignments.
  • Dynamic Exchange : NH₂ protons may broaden due to tautomerism, requiring DMSO-d6 for signal sharpening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.